2-(4-Methylpiperidin-1-yl)-5-nitropyridine 2-(4-Methylpiperidin-1-yl)-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 82857-28-1
VCID: VC8138704
InChI: InChI=1S/C11H15N3O2/c1-9-4-6-13(7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3
SMILES: CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

2-(4-Methylpiperidin-1-yl)-5-nitropyridine

CAS No.: 82857-28-1

Cat. No.: VC8138704

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methylpiperidin-1-yl)-5-nitropyridine - 82857-28-1

Specification

CAS No. 82857-28-1
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name 2-(4-methylpiperidin-1-yl)-5-nitropyridine
Standard InChI InChI=1S/C11H15N3O2/c1-9-4-6-13(7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3
Standard InChI Key NFSADVUTONODAJ-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 2-position with a 4-methylpiperidine group and at the 5-position with a nitro group. The piperidine ring adopts a chair conformation, with the methyl group equatorial to minimize steric strain. The nitro group’s electron-withdrawing nature polarizes the pyridine ring, enhancing electrophilic substitution reactivity at the 3- and 4-positions .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number82857-28-1
IUPAC Name2-(4-methylpiperidin-1-yl)-5-nitropyridine
Molecular FormulaC11H15N3O2\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}_2
Molecular Weight221.26 g/mol
SMILESCC1CCN(CC1)C2=NC=C(C=C2)N+[O-]
InChI KeyNFSADVUTONODAJ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

A plausible synthesis involves nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 4-methylpiperidine. This method aligns with patented protocols for analogous compounds .

Example Synthesis Pathway:

  • Preparation of 2-Chloro-5-nitropyridine:
    Nitration of 2-aminopyridine followed by diazotization and chlorination yields 2-chloro-5-nitropyridine .

  • Substitution with 4-Methylpiperidine:
    Reacting 2-chloro-5-nitropyridine with 4-methylpiperidine in a polar aprotic solvent (e.g., DMF) at elevated temperatures facilitates displacement of the chloride .

Table 2: Reaction Conditions and Yields

StepReactantsConditionsYield
12-Aminopyridine + HNO3_3H2_2SO4_4, 55–65°C85.7%
22-Chloro-5-nitropyridine + 4-methylpiperidineDMF, 120°C, 8h76.9%

Optimization Challenges

Key challenges include minimizing byproducts such as 2-amino-3-nitropyridine during nitration and ensuring complete substitution in the SNAr step. The use of excess 4-methylpiperidine and catalytic iodide ions improves efficiency .

Physicochemical Properties

Solubility and Stability

The compound is likely sparingly soluble in water due to the hydrophobic piperidine moiety but soluble in organic solvents like dichloromethane or ethanol. Stability under acidic conditions is limited due to potential nitro group reduction, whereas it remains stable in neutral or basic environments .

Table 3: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.8 (estimated)
Melting PointNot reported
Boiling PointNot reported

Reactivity Profile

  • Nitro Group Reduction: Catalytic hydrogenation or treatment with LiAlH4_4 could reduce the nitro group to an amine, forming 2-(4-methylpiperidin-1-yl)-5-aminopyridine.

  • Electrophilic Substitution: The pyridine ring’s 3- and 4-positions are susceptible to bromination or nitration under vigorous conditions .

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